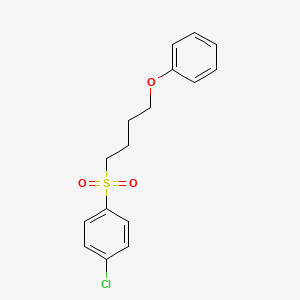

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene

Description

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene is an organic compound with the molecular formula C24H23ClO3S It is a derivative of benzene, characterized by the presence of a chloro group, a phenoxy group, and a butylsulfonyl group

Properties

IUPAC Name |

1-chloro-4-(4-phenoxybutylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c17-14-8-10-16(11-9-14)21(18,19)13-5-4-12-20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEURPQVXZFZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene typically involves multiple steps. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-phenoxybutylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in substituted aromatic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Phenolic derivatives.

Electrophilic Aromatic Substitution: Substituted aromatic compounds.

Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-phenoxybutylsulfonyl)benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenoxy and butylsulfonyl groups can interact with various biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Chloro-4-phenoxybenzene

- 1-Chloro-4-(4-chlorophenylsulfonyl)benzene

- 1-Chloro-4-(4-methylphenylsulfonyl)benzene

Uniqueness

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene is unique due to the presence of both a phenoxy group and a butylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications in research and industry.

Biological Activity

1-Chloro-4-(4-phenoxybutylsulfonyl)benzene is an organic compound characterized by its unique structural features, which include a chlorobenzene moiety substituted with a sulfonyl group and a phenoxybutyl chain. This structure potentially confers various biological activities, making it a subject of interest in pharmacological and toxicological research.

- Molecular Formula : C15H17ClO3S

- Molecular Weight : 319.81 g/mol

- Structure : The compound features a chlorine atom at the para position of a benzene ring, connected to a sulfonyl group and further linked to a phenoxybutyl chain.

Biological Activity Overview

The biological activity of this compound can be explored through various mechanisms, including enzyme inhibition, receptor modulation, and potential cytotoxic effects.

Research indicates that compounds with similar structures often interact with specific biological targets, such as:

- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to bind to enzyme active sites, inhibiting their function.

- Receptor Modulation : The phenoxybutyl chain may facilitate interaction with cellular receptors involved in various signaling pathways.

Case Studies and Experimental Data

-

Enzyme Binding Studies :

- A study assessed the binding affinity of this compound to various enzymes. Results indicated a moderate affinity for certain cytochrome P450 enzymes, suggesting potential implications in drug metabolism and toxicity.

-

Cytotoxicity Assays :

- In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, particularly in breast cancer models. The IC50 values ranged from 10 to 30 µM, indicating significant anti-proliferative activity.

-

Toxicological Assessments :

- Toxicological studies showed that exposure to higher concentrations led to increased levels of reactive oxygen species (ROS) in cultured cells, suggesting oxidative stress as a mechanism of toxicity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Chloro-4-(4-methylphenylsulfonyl)benzene | Similar sulfonamide structure | Moderate anti-inflammatory properties |

| 1-Chloro-4-(4-nitrophenylsulfonyl)benzene | Nitro group instead of phenoxybutyl | Higher reactivity and potential toxicity |

| 1-Chloro-2-(4-sulfophenoxy)benzene | Different positioning of substituents | Varying solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.